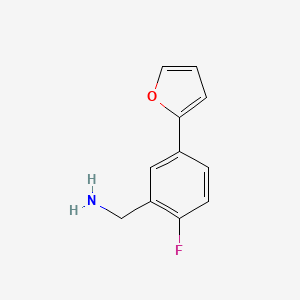

(2-Fluor-5-(Furan-2-yl)phenyl)methanamin

Übersicht

Beschreibung

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Fluoro-5-(furan-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-(furan-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobakterielle Mittel

5-Phenyl-Furan-2-carbonsäuren: , die strukturell mit (2-Fluor-5-(Furan-2-yl)phenyl)methanamin verwandt sind, haben sich als vielversprechende neue Klasse von Antimycobakterien erwiesen. Diese Verbindungen können den Eisenhaushalt in Mycobacterium tuberculosis (Mtb), dem Bakterium, das für Tuberkulose (TB) verantwortlich ist, stören. Sie hemmen das Enzym Salicylat-Synthase MbtI, das für die Biosynthese von Siderophoren wie Mycobactine und Carboxymycobactine entscheidend ist. Diese Siderophore sind essenziell für das Bakterium, um Eisen aufzunehmen, einen wichtigen Kofaktor für verschiedene Prozesse, die es der Infektion ermöglichen, sich im Wirt zu etablieren und zu bestehen .

Antituberkulose-Aktivität

Die Furan-basierten Verbindungen, einschließlich Derivate von this compound, wurden als Inhibitoren der Salicylat-Synthase MbtI aus Mtb identifiziert. Dieses Enzym ist am ersten Schritt der Siderophor-Biosynthese beteiligt, die für die Eisenaufnahme durch das Bakterium entscheidend ist. Die Hemmung dieses Weges ist eine vielversprechende Strategie für die Entwicklung neuer Antituberkulose-Medikamente, insbesondere angesichts der zunehmenden Multidrug-resistenten (MDR) und Extensiv-Drug-resistenten (XDR) TB-Infektionen .

Hemmung der Eisenaufnahme

Die Forschung konzentriert sich auf die Entwicklung von Furan-basierten Verbindungen, die auf die Eisenaufnahme in Mykobakterien abzielen. Durch die Hemmung der Synthese von Siderophoren berauben diese Verbindungen Mtb des Eisens, das für sein Überleben und seine Proliferation benötigt wird. Dieser Ansatz ist besonders bedeutsam angesichts der Rolle von Eisen als Kofaktor in vielen biologischen Prozessen, darunter auch solche, die zur Pathogenität von TB beitragen .

Strukturanalyse und Wirkstoffdesign

Die Strukturanalyse von Furan-basierten Verbindungen, einschließlich this compound-Derivaten, ist für das Wirkstoffdesign entscheidend. Techniken wie 1H-NMR, 13C-NMR, HRMS und SC-XRD werden eingesetzt, um die molekulare Struktur und die Eigenschaften dieser Verbindungen zu bestimmen. Diese Informationen sind entscheidend, um die Interaktion dieser Moleküle mit biologischen Zielmolekülen zu verstehen und ihre pharmakologische Aktivität zu optimieren .

Antivirale Aktivität

Obwohl spezifische Daten zu this compound nicht verfügbar sind, haben verwandte Furan- und Indol-Derivate Potenzial als antivirale Mittel gezeigt. Diese Verbindungen wurden als Inhibitoren verschiedener RNA- und DNA-Viren beschrieben, was darauf hindeutet, dass die weitere Erforschung von this compound zu neuen antiviralen Medikamenten führen könnte .

Antibakterielle Aktivität

Furan-Derivate wurden für ihre antibakterielle Aktivität gegen eine Reihe von Krankheitserregern entwickelt und synthetisiert, darunter Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis und Candida albicans. Das antibakterielle Screening dieser Verbindungen liefert Einblicke in ihr Potenzial als neuartige antibakterielle Wirkstoffe .

Wirkmechanismus

Target of Action

The primary target of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine interacts with its target, SIRT2, by inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, leading to the inhibition of SIRT2 .

Biochemical Pathways

SIRT2 inhibitors have been involved in effective treatment strategies for diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Pharmacokinetics

One of the synthesized derivatives of (5-phenylfuran-2-yl)methanamine was found to possess better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine’s action are likely related to its inhibition of SIRT2. By inhibiting SIRT2, the compound could potentially disrupt the normal functioning of cells, leading to the treatment of diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Biochemische Analyse

Biochemical Properties

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in the regulation of cellular processes such as aging, transcription, and apoptosis . The interaction between (2-Fluoro-5-(furan-2-yl)phenyl)methanamine and SIRT2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream cellular pathways.

Cellular Effects

The effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT2 by (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can lead to altered gene expression profiles and changes in metabolic fluxes within the cell . Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit SIRT2 is a key aspect of its mechanism of action. By binding to the enzyme’s active site, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine prevents the deacetylation of target proteins, leading to changes in gene expression and cellular function . This inhibition can result in the activation or repression of various signaling pathways, depending on the cellular context.

Temporal Effects in Laboratory Settings

The stability and degradation of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In vitro and in vivo studies have demonstrated that the effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Eigenschaften

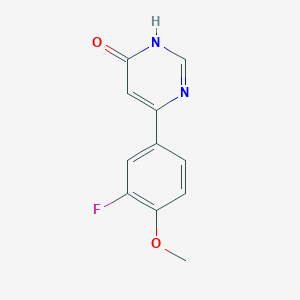

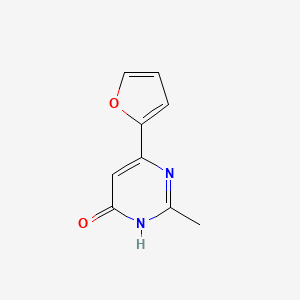

IUPAC Name |

[2-fluoro-5-(furan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQPXCVOPBTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

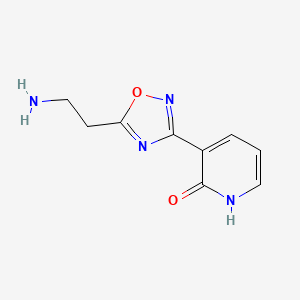

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

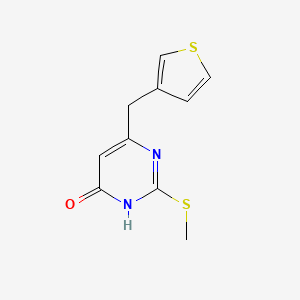

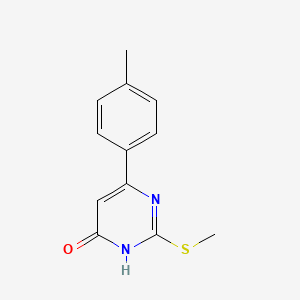

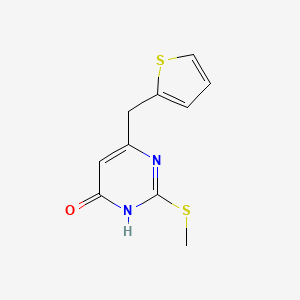

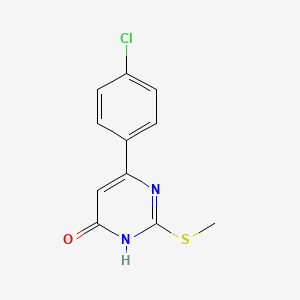

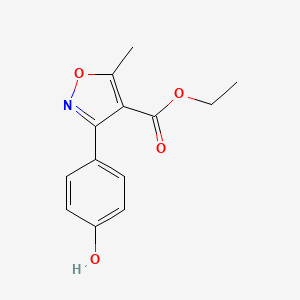

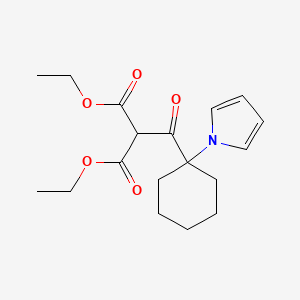

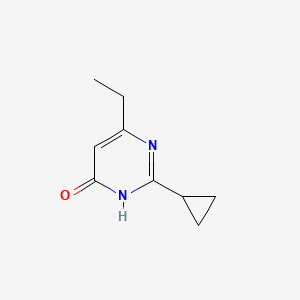

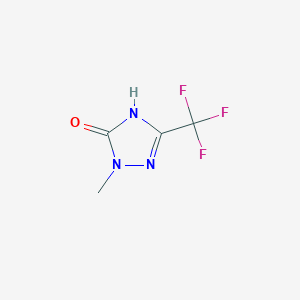

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)

![6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)